molecular formula C25H31ClN4O2 B2878036 N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 921894-06-6

N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2878036
CAS No.: 921894-06-6
M. Wt: 455
InChI Key: RIVULWZRQOSSMU-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure combining aromatic, heterocyclic, and aliphatic substituents. The molecule features a 2-chlorobenzyl group at the N1 position and a substituted ethyl chain at the N2 position, incorporating a 1-methylindolin-5-yl moiety and a piperidin-1-yl group. The presence of chlorine and indoline groups may influence its physicochemical properties, such as lipophilicity and metabolic stability, which could differentiate it from similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O2/c1-29-14-11-19-15-18(9-10-22(19)29)23(30-12-5-2-6-13-30)17-28-25(32)24(31)27-16-20-7-3-4-8-21(20)26/h3-4,7-10,15,23H,2,5-6,11-14,16-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVULWZRQOSSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Functional Groups

The compound shares a core oxalamide scaffold with other derivatives, but its substituents define its uniqueness. Key analogues include:

Compound Name N1 Substituent N2 Substituent Key Functional Features
Target Compound 2-chlorobenzyl 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl Chloroaromatic, indoline, piperidine
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxyaromatic, pyridine
No. 1768 (FAO/WHO) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Identical to S336
No. 1769 (FAO/WHO) 2-methoxy-4-methylphenyl 2-(5-methylpyridin-2-yl)ethyl Methylpyridine, methoxyaromatic
BNM-III-170 4-chloro-3-fluorophenyl Complex bicyclic guanidine derivative Halogenated aromatic, guanidine

Key Observations :

  • Aromatic Substitutions: The 2-chlorobenzyl group in the target compound contrasts with the methoxybenzyl groups in S336 and No. 1766.
  • Heterocyclic Moieties : The indoline and piperidine groups in the target compound differ from pyridine in S334. Indoline’s fused ring system could increase steric bulk, affecting solubility or bioavailability .

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